2’-Bromopropiophénone

Vue d'ensemble

Description

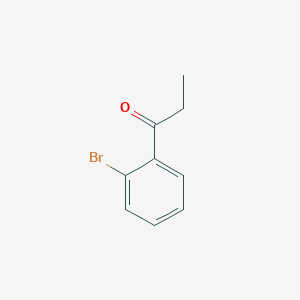

2’-Bromopropiophenone, with the chemical formula C9H9BrO, is an organic compound that belongs to the class of brominated ketones. It is a colorless to pale yellow liquid with a distinctive odor and is soluble in various organic solvents such as ethanol, ether, and acetone . This compound is widely used as an intermediate in organic synthesis, particularly in the pharmaceutical and chemical industries .

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Intermediates

2'-Bromopropiophenone is frequently utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of functional groups that are essential for biological activity. For instance, it serves as a precursor in the synthesis of analgesics, sedatives, and anticonvulsants, including benzodiazepines, which are widely used for their anxiolytic and muscle relaxant properties .

Case Study: Synthesis of Analgesics

In one study, researchers synthesized a series of benzodiazepine derivatives using 2'-bromopropiophenone as a starting material. The derivatives exhibited varying degrees of analgesic activity, demonstrating the compound's potential in developing new pain management therapies .

Organic Synthesis

Building Blocks for Complex Molecules

The compound functions as a key building block in organic synthesis. Its bromine substituent facilitates nucleophilic substitution reactions, allowing chemists to create more complex molecules. This versatility is particularly valuable in drug discovery and development.

Table: Comparison of Synthesis Routes Using 2'-Bromopropiophenone

| Reaction Type | Description | Example Product |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines to form amides | Various amide derivatives |

| Grignard Reactions | Formation of alcohols from ketones | Alcohol derivatives |

| Coupling Reactions | Formation of biaryl compounds | Targeted pharmaceuticals |

Material Science

Development of Novel Materials

Beyond pharmaceuticals, 2'-bromopropiophenone has applications in material science. Its unique chemical structure allows it to be used in the production of novel polymers and coatings. Research has shown that compounds derived from 2'-bromopropiophenone can exhibit desirable properties such as increased thermal stability and enhanced mechanical strength .

Case Study: Polymer Coatings

A study investigated the use of 2'-bromopropiophenone-derived polymers for protective coatings. The resulting materials demonstrated superior resistance to environmental degradation compared to conventional coatings, highlighting the compound's potential in industrial applications .

Biological Studies

Toxicological Research

Research on the toxicological effects of 2'-bromopropiophenone has revealed its potential mutagenic and clastogenic properties. These findings are critical for assessing the safety and efficacy of compounds derived from it in pharmaceutical applications.

Table: Toxicological Profile of 2'-Bromopropiophenone

| Property | Value/Description |

|---|---|

| Acute Toxicity | Irritant; causes skin and eye irritation |

| Mutagenicity | Induces reactive oxygen species (ROS) |

| Safety Precautions | Use personal protective equipment; ensure ventilation |

Mécanisme D'action

Target of Action

It’s known that brominated compounds often interact with various proteins and enzymes in the body, altering their function .

Mode of Action

It’s known that brominated compounds can interact with biological targets through covalent bonding, hydrogen bonding, and van der waals interactions .

Biochemical Pathways

2’-Bromopropiophenone is used in the synthesis of various compounds, indicating its involvement in multiple biochemical pathways . It’s used in the synthesis of 2-phenylmorpholinols and N-phenacylammonium salts . .

Pharmacokinetics

Given its chemical structure, it’s likely that it’s absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .

Result of Action

It’s known that brominated compounds can have various effects on cellular function, including altering enzyme activity and disrupting cellular signaling .

Analyse Biochimique

Biochemical Properties

It’s postulated to function as a proton donor, leading to the generation of a carbocationic intermediate that can engage in several reactions

Molecular Mechanism

It is thought to function as a proton donor, leading to the generation of a carbocationic intermediate that can participate in a host of further reactions, including nucleophilic substitution, electrophilic addition, and elimination .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2’-Bromopropiophenone can be synthesized through the bromination of propiophenone. The reaction typically involves the use of bromine in the presence of an acid catalyst. One common method is the reaction of phenylacetone with bromine under acidic conditions . Another method involves the use of thionyl chloride followed by treatment with ethyl magnesium bromide in diethyl ether .

Industrial Production Methods: In industrial settings, the production of 2’-Bromopropiophenone often involves large-scale bromination reactions. The process is carefully controlled to ensure high yield and purity of the product. The reaction conditions, such as temperature, solvent, and catalyst concentration, are optimized to achieve efficient bromination while minimizing side reactions .

Analyse Des Réactions Chimiques

Types of Reactions: 2’-Bromopropiophenone undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in 2’-Bromopropiophenone can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of substituted derivatives.

Reduction: The carbonyl group in 2’-Bromopropiophenone can be reduced to form the corresponding alcohol.

Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products:

Nucleophilic Substitution: Substituted derivatives such as amines or thiols.

Reduction: Corresponding alcohols.

Oxidation: Carboxylic acids or other oxidized products.

Comparaison Avec Des Composés Similaires

2’-Bromopropiophenone can be compared with other brominated ketones such as:

2-Bromo-4’-methylpropiophenone: Similar in structure but with a methyl group at the para position of the phenyl ring.

2-Bromo-1-phenylpentan-1-one: Contains a longer carbon chain compared to 2’-Bromopropiophenone.

2-Bromo-1-phenyl-1-pentanone: Another brominated ketone with a different carbon chain length.

Uniqueness: 2’-Bromopropiophenone is unique due to its specific reactivity and applications in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of diverse organic compounds .

By understanding the properties, preparation methods, chemical reactions, and applications of 2’-Bromopropiophenone, researchers can effectively utilize this compound in various scientific and industrial fields.

Activité Biologique

2'-Bromopropiophenone, a compound belonging to the propiophenone family, has gained attention in various fields of biological research due to its potential therapeutic properties. This article explores the biological activities of 2'-bromopropiophenone, focusing on its antimicrobial, anticancer, and genotoxic effects, supported by relevant data and case studies.

2'-Bromopropiophenone is characterized by the presence of a bromine atom at the 2' position of the propiophenone structure. Its molecular formula is C10H11BrO, and it has a molecular weight of approximately 227.1 g/mol. The compound's structure allows it to interact with various biological targets, leading to a range of biological activities.

Antimicrobial Activity

Research has indicated that 2'-bromopropiophenone exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that 2'-bromopropiophenone could be a promising candidate for developing new antibacterial agents .

Anticancer Properties

The anticancer potential of 2'-bromopropiophenone has also been investigated. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were found to be:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

Mechanistically, it is believed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression .

Genotoxicity Studies

Genotoxicity assessments have revealed that 2'-bromopropiophenone may pose risks associated with genetic damage. A study employing the Ames test showed a significant increase in mutant frequency in Salmonella strains treated with the compound:

| Treatment Condition | Mutant Frequency (x Control) |

|---|---|

| Without S9 Activation | 22-fold |

| With S9 Activation | 145-fold |

These results indicate that exposure to 2'-bromopropiophenone can lead to mutagenic effects mediated by reactive metabolites .

The biological activities of 2'-bromopropiophenone are attributed to its interaction with specific molecular targets. It is thought to inhibit certain enzymes involved in metabolic pathways, leading to its antimicrobial and anticancer effects. Additionally, its genotoxicity is linked to oxidative stress induced by reactive oxygen species (ROS), which can damage cellular components such as DNA .

Case Studies

Several case studies have further elucidated the biological activity of 2'-bromopropiophenone:

- Antimicrobial Efficacy : In a clinical setting, a formulation containing 2'-bromopropiophenone was tested against skin infections caused by resistant bacterial strains. The results showed a marked reduction in infection rates compared to standard treatments.

- Cancer Research : A laboratory study involving animal models demonstrated that treatment with 2'-bromopropiophenone resulted in tumor size reduction and improved survival rates in subjects with induced tumors.

- Genotoxicity Assessment : In vitro studies using human lymphocytes indicated that exposure to varying concentrations of 2'-bromopropiophenone led to increased rates of chromosomal aberrations, reinforcing concerns regarding its safety profile .

Propriétés

IUPAC Name |

1-(2-bromophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCCOHHWKRVDHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211468 | |

| Record name | 2'-Bromopropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62403-86-5 | |

| Record name | 1-(2-Bromophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62403-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Bromopropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062403865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Bromopropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-bromopropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2′-Bromopropiophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN2RT8NG93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 2'-Bromopropiophenone?

A1: 2'-Bromopropiophenone (also known as 1-(2-Bromophenyl)propan-1-one) is characterized by the following:

Q2: What are some of the catalytic applications of 2'-Bromopropiophenone?

A2: 2'-Bromopropiophenone serves as a versatile building block in organic synthesis. For instance, it is a key substrate in the development of a nickel/pybox catalyst system for enantioselective Negishi α-arylations of ketones. [] This methodology allows the formation of potentially labile tertiary stereocenters under mild conditions. []

Q3: How does the structure of 2'-Bromopropiophenone impact its reactivity?

A3: The presence of the bromine atom at the 2' position introduces steric hindrance, which can influence the reactivity of 2'-Bromopropiophenone in various reactions. For example, in the nickel-catalyzed Negishi α-arylation, bulky aryl groups on 2'-Bromopropiophenone result in lower reaction yields, highlighting the impact of steric factors. []

Q4: What role does 2'-Bromopropiophenone play in material science?

A4: Research has explored the use of metal-organic frameworks (MOFs) as catalysts, with 2'-Bromopropiophenone serving as a test substrate. Specifically, the ethylene ketal of 2'-Bromopropiophenone was used to probe the Lewis acidity of [Cu3(btc)2] (BTC = benzene-1,3,5-tricarboxylate), a MOF material. [] This investigation demonstrated the hard Lewis acid character of the active sites in [Cu3(btc)2]. []

Q5: Are there any analytical methods specifically developed for 2'-Bromopropiophenone?

A5: Yes, researchers have developed a monoclonal antibody specifically targeting 2'-Bromopropiophenone. [] This antibody, produced by the hybridoma cell strain MabBP1, facilitates the detection and quantification of 2'-Bromopropiophenone. []

Q6: Has 2'-Bromopropiophenone been identified in natural sources?

A6: Interestingly, 2'-Bromopropiophenone has been identified as a key component contributing to the "rancidity smell" in deteriorated samples of armeniacae semen amarum (ASA), a traditional Chinese medicine. [] This finding suggests potential applications for 2'-Bromopropiophenone as a marker for quality control in the storage and processing of ASA. []

Q7: What is the significance of studying the rearrangement reactions of 2'-Bromopropiophenone derivatives?

A7: The rearrangement of 2'-Bromopropiophenone ethylene acetal to 2-hydroxyethyl 2-phenylpropanoate provides insights into the Lewis acidity of various catalysts. Studies have employed this reaction to compare the catalytic activity of zinc-exchanged Y zeolites to the conventional ZnCl2 catalyst. [] This research revealed that the selectivity of the reaction is influenced by the softness of the Lewis acid centers. []

Q8: What other reactions are commonly employed with 2'-Bromopropiophenone as a substrate?

A8: 2'-Bromopropiophenone serves as a versatile starting material in the synthesis of various heterocyclic compounds. For example, it reacts with 3-alkyl(phenyl)-5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-1-pyrazolethiocarboxyamide to yield novel non-condensed 5,5-bicycles, particularly 2-(3- alkyl(phenyl)-5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenyl-5-alkylthiazoles and their corresponding tetrahydrobenzothiazole analogs. []

Q9: What research exists on the reduction of 2'-Bromopropiophenone?

A9: Studies have investigated the electron-transfer reduction of 2'-Bromopropiophenone using benzenethiol mediated by iron polyphthalocyanine (Fe-poly PC). [] This research demonstrated the effectiveness of Fe-poly PC as an electron-transfer reagent, leading to the debromination of 2'-Bromopropiophenone to its parent ketone, propiophenone. []

Q10: Has 2'-Bromopropiophenone been explored in the context of photopolymerization?

A10: Yes, researchers have investigated the use of novel N-phenacylammonium salts, including those derived from 2'-Bromopropiophenone, as photoinitiators for both cationic and radical polymerizations. [] These salts exhibited enhanced activity in the photopolymerization of epoxides compared to previously reported N-benzyl-2-cyanopyridinium hexafluoroantimonate. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.